1-(Oxan-4-yl)imidazolidin-2-one

Description

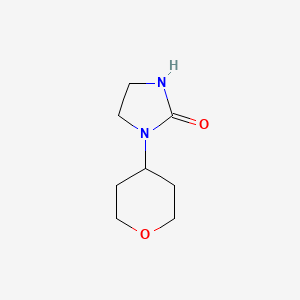

1-(Oxan-4-yl)imidazolidin-2-one is a bicyclic heterocyclic compound featuring an imidazolidin-2-one core fused with an oxane (tetrahydrofuran) ring at the N1 position. This structural motif confers unique steric and electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The oxan-4-yl substituent distinguishes it from other derivatives by introducing a saturated oxygen-containing ring, which may influence solubility, conformational flexibility, and intermolecular interactions.

Properties

IUPAC Name |

1-(oxan-4-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8-9-3-4-10(8)7-1-5-12-6-2-7/h7H,1-6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBQXHWLDXSYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxan-4-yl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Another method involves the intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-catalyzed diamination of olefins and aziridine ring expansion are notable methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted imidazolidin-2-ones, amine derivatives, and various functionalized heterocycles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(Oxan-4-yl)imidazolidin-2-one is utilized in the synthesis of more complex organic molecules. Its unique oxan ring and imidazolidinone structure allow for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Synthetic Routes

The compound can be synthesized through various methods, including:

- Cyclization reactions involving appropriate precursors.

- Functional group modifications to introduce desired substituents.

Biological Research

Enzyme Substrates

In biological studies, this compound can act as a substrate for enzymes involved in metabolic pathways. Its structural features enable it to participate in biochemical reactions, providing insights into enzyme mechanisms and kinetics.

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest that it may exhibit:

- Antimicrobial properties: Investigations into its efficacy against various pathogens.

- Anti-inflammatory effects: Studies focusing on its role in modulating inflammatory responses.

Medicinal Chemistry

Drug Development

This compound is being studied as a precursor for the synthesis of bioactive compounds. Its ability to form derivatives with enhanced pharmacological properties makes it an attractive candidate in drug development.

Case Studies

Several case studies have highlighted the potential of this compound in medicinal applications:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound showed significant activity against specific bacterial strains, suggesting its utility in developing new antibiotics.

- Anti-inflammatory Research: In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory diseases.

Industrial Applications

Polymer Production

In industrial settings, this compound can be employed in the production of polymers. Its functional groups allow for polymerization reactions, leading to materials with desirable properties for coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons with Analogous Compounds

Molecular Geometry and Substituent Effects

- 1-(Oxan-4-yl)imidazolidin-2-one vs. Pyridyl/Quinoline Derivatives: Pyridyl-substituted imidazolidin-2-ones (e.g., 1-(2-pyridyl)imidazolidin-2-one) adopt an E configuration with slight non-planarity due to steric clashes between the azine C3-H and the imidazolidinone oxygen . In contrast, the oxan-4-yl group, being a saturated six-membered ether ring, likely reduces steric strain, promoting a more planar geometry. This difference may enhance stability and alter binding affinities in coordination complexes or biological targets.

- Halogen-Substituted Derivatives: Compounds like 1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4, ) exhibit enhanced rigidity due to bulky halogenated aryl groups.

Spectroscopic Data

Key Observations :

- Halogenated derivatives (e.g., Compound 4) show precise LC-HRMS data, critical for validating synthetic routes .

- Fluorescent derivatives like 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibit Stokes shifts (54–76 nm) and high molar extinction coefficients (e.g., 5083 M⁻¹cm⁻¹), properties influenced by electron-rich substituents .

Antiviral Potential

- SARS-CoV-2 Mpro Inhibition :

Chlorinated derivatives (e.g., Compound 4 and 5, ) showed inhibitory activity against SARS-CoV-2 main protease (Mpro), with LC-HRMS validating their structural integrity . The oxan-4-yl group’s polarity may enhance solubility, a critical factor for bioavailability.

Anti-Alzheimer’s Activity

- N-Benzylated Derivatives: 1-(3,4-Dimethoxybenzyl)-imidazolidin-2-one (18c) exhibited superior acetylcholinesterase inhibition compared to donepezil, a standard Alzheimer’s drug .

Physicochemical and Functional Properties

Fluorescence and Optical Behavior

- Isoquinoline Derivatives: 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) displays a fluorescence quantum yield of 0.479, with absorption/emission maxima at 377 nm and 448 nm, respectively . The oxan-4-yl group’s electron-donating nature may redshift emission wavelengths compared to aryl-substituted analogs.

Coordination Chemistry

- Ligand Behavior: Pyridyl-imidazolidin-2-ones act as bidentate ligands, coordinating via pyridyl nitrogen and imidazolidinone oxygen/sulfur atoms .

Biological Activity

1-(Oxan-4-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, and highlights key research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered imidazolidine ring fused with a cyclic ether (oxane). Its unique structural characteristics contribute to its diverse biological activities. The compound's molecular formula is , and it exhibits specific interactions with biological targets, influencing various metabolic pathways.

Antibacterial Activity

Research has indicated that derivatives of imidazolidin-2-one, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds with the imidazolidine scaffold showed potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 8 μg/mL |

| Control (Standard Antibiotics) | E. coli, S. aureus | 4 μg/mL |

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies revealed that the compound effectively inhibited the growth of several fungal strains, including Candida albicans. The antifungal mechanism is believed to involve interference with fungal cell wall synthesis and function .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound derivatives. Notably, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The studies suggest that these compounds induce apoptosis through mitochondrial pathways and inhibit cell proliferation by targeting specific oncogenic pathways .

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of this compound against resistant strains of S. aureus, researchers observed a notable reduction in bacterial viability at concentrations as low as 8 μg/mL. This underscores the compound's potential as a lead candidate in developing new antibiotics to combat resistance.

Case Study: Anticancer Activity

Another study focused on the anticancer activity of modified imidazolidinones demonstrated that certain derivatives could significantly reduce MCF-7 cell viability compared to standard chemotherapeutics like staurosporine. Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, suggesting a promising avenue for further development .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance:

- Antibacterial Mechanism : The compound may disrupt bacterial membrane integrity and inhibit key metabolic enzymes.

- Antifungal Mechanism : It potentially interferes with the synthesis of fungal cell wall components.

- Anticancer Mechanism : The compound can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting proliferation signals.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-(Oxan-4-yl)imidazolidin-2-one and its derivatives?

- Methodological Answer : A widely used approach involves cyclization reactions. For example, imidazolidin-2-one derivatives can be synthesized via urea intermediates. In a typical procedure, pyridine-4-amine reacts with 2-chloroethyl isocyanate in toluene to form an intermediate, which is cyclized using sodium hydride (NaH) in a DMF/THF solvent system . Similarly, N-acyl cyclic urea derivatives are synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with acylating agents under controlled conditions . Reaction yields and purity are optimized by adjusting stoichiometry, solvent polarity, and temperature.

Q. Which spectroscopic techniques are critical for structural validation of imidazolidin-2-one derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, non-equivalent protons on the imidazolidin-2-one ring show distinct splitting patterns .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and N-H stretches (3100–3300 cm⁻¹) .

- LC-HRMS : Validates molecular weight and purity. For instance, [M+H]+ peaks for imidazolidin-2-one derivatives are observed with deviations < 0.005 Da .

Advanced Research Questions

Q. How can X-ray crystallography resolve steric and conformational effects in this compound derivatives?

- Methodological Answer :

- Structure Solution : Programs like SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are used to analyze diffraction data. For example, imidazolidin-2-one derivatives adopt an E configuration in crystal structures due to steric clashes between azine C3-H and the carbonyl oxygen .

- Software : OLEX2 integrates visualization and refinement tools, enabling real-time analysis of non-planar distortions and hydrogen-bonding networks .

- Key Parameters : Bond angles (e.g., N-C=O ~120°) and torsion angles (e.g., dihedral angles between rings) quantify steric strain .

Q. What computational approaches predict the biological activity of imidazolidin-2-one derivatives as protease inhibitors?

- Methodological Answer :

- Deep Reinforcement Learning (DRL) : Used to design SARS-CoV-2 Mpro inhibitors by optimizing binding affinity. DRL models trained on structural data (e.g., PDB entries) identify critical interactions, such as hydrogen bonds between the imidazolidin-2-one carbonyl and catalytic cysteine residues .

- Docking Studies : Tools like AutoDock Vina assess binding poses. For example, substituents like chlorobenzyl groups enhance inhibitory potency by occupying hydrophobic subpockets .

Q. How do substituent modifications influence the pharmacological and toxicological profiles of imidazolidin-2-one derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) :

- Toxicity Studies : Acute toxicity assays (e.g., LD₅₀ in rodents) and metabolite profiling (e.g., LC-MS/MS) identify hepatotoxic or neurotoxic risks. For instance, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one induces hyperactivity in Apis mellifera via acetylcholine receptor disruption .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported biological activities of imidazolidin-2-one derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., enzyme concentrations, buffer pH) across studies. For example, inhibitory IC₅₀ values for SARS-CoV-2 Mpro vary with assay temperature (25°C vs. 37°C) .

- Crystallographic Validation : Resolve conflicting SAR by overlaying ligand-bound crystal structures. A 1.8 Å resolution structure confirmed that a 2-chlorobenzyl group improves binding through π-π stacking with His41 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.